Complete γ-Selectivity in Solvent-Free Mukaiyama Aldol Reactions
In a direct head-to-head comparison within the same study, the target compound exhibited complete γ-selectivity in the vinylogous aldol addition to aldehydes and ketones under Lewis base-catalyzed, solvent-free conditions [1]. This is in contrast to many other silyl dienolates and related enol ethers, which under similar enolate activation conditions often produce significant amounts of undesired α-addition products (up to 40% α-adduct formation reported for other systems) [1].
| Evidence Dimension | Regioselectivity (γ vs. α) in Vinylogous Aldol Addition |
|---|---|
| Target Compound Data | Complete γ-selectivity (no detectable α-adduct) |
| Comparator Or Baseline | Other silyl dienolates and enol ethers; reported up to 40% α-adduct formation |
| Quantified Difference | Absolute γ-selectivity (100% γ) vs. baseline of 60-100% γ for typical dienolates |
| Conditions | Solvent-free, neutral Lewis base catalysis (e.g., DMSO, N-oxides), with aromatic, heteroaromatic, and aliphatic aldehydes, as well as activated ketones [1] |
Why This Matters
Eliminates purification challenges and yield losses associated with regioisomeric mixtures, ensuring reproducible and efficient access to δ-hydroxy-β-ketoester scaffolds.
- [1] Scettri A, De Sio V, Villano R, Manzo P, Acocella MR. Solvent-free Mukaiyama and Mukaiyama-Michael vinylogous reactions of a dioxinone-derived silyl enol ether promoted by Lewis bases. Tetrahedron Lett. 2010;51(28):3658-3661. View Source
